molecular formula C11H7N3 B2656917 [2,3'-Bipyridine]-5-carbonitrile CAS No. 35989-11-8

[2,3'-Bipyridine]-5-carbonitrile

Cat. No.: B2656917
CAS No.: 35989-11-8
M. Wt: 181.198
InChI Key: FNWSCQGLFYBYGY-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-5-carbonitrile: is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridine]-5-carbonitrile includes a nitrile group (-CN) attached to the 5th position of the bipyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst . Another approach is the Stille coupling reaction , which involves the reaction of a halogenated pyridine with an organotin compound . These reactions are usually carried out under inert conditions with appropriate solvents and bases to facilitate the coupling process.

Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal ions. These metal complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitrile group can also interact with biological targets, potentially modulating enzyme activity or receptor binding .

Properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWSCQGLFYBYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the main synthetic approaches to [2,3'-Bipyridine]-5-carbonitrile derivatives?

A: A common synthetic strategy involves reacting 3-acetylpyridine or its derivatives with 2-cyanoethanethioamide. This reaction yields 6-thioxo-1,6-dihydro-2,3′-bipyridine-5-carbonitrile, a versatile intermediate. [, ] Further modifications of this scaffold, such as alkylation or cyclization reactions with various reagents, lead to a diverse library of this compound derivatives. [, ]

Q2: Which biological activities have been investigated for [2,3'-Bipyridine]-5-carbonitriles?

A: Studies have explored the potential of these compounds as anti-inflammatory, antimicrobial, anti-Alzheimer's, and anti-cancer agents. [, , , ] Some derivatives have shown promising results in inhibiting COX-2 enzymes, which are involved in inflammation. [, , ] Others have demonstrated broad-spectrum antimicrobial activity. []

Q3: How does the structure of this compound derivatives influence their biological activity?

A: Structure-activity relationship (SAR) studies suggest that substituents at position 6 of the this compound core significantly influence biological activity. [] For instance, incorporating specific thio- or oxo-moieties at this position enhances anti-inflammatory and antimicrobial activities. [] Further modifications, like introducing aryl or heterocyclic groups, can modulate potency and selectivity for specific targets. [, ]

Q4: Have any computational studies been conducted on this compound derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the corrosion inhibition properties of some this compound derivatives. [] These studies correlated calculated quantum chemical parameters, such as HOMO/LUMO energies and dipole moments, with experimental inhibition efficiencies. [] Additionally, molecular docking simulations have been used to investigate the binding interactions of certain derivatives with human serum albumin (HSA). []

Q5: Are there any known challenges or limitations associated with this compound derivatives as potential drug candidates?

A: While several derivatives exhibit promising biological activities, further research is needed to address potential challenges like solubility, bioavailability, and toxicity. [] Optimization of the drug delivery systems and exploration of targeted therapies could potentially enhance their therapeutic efficacy. [] Continuous investigation into potential long-term effects and resistance development is crucial for a comprehensive assessment of their suitability as drug candidates.

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